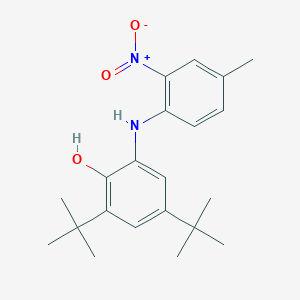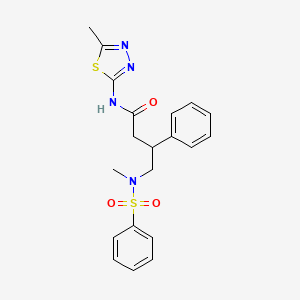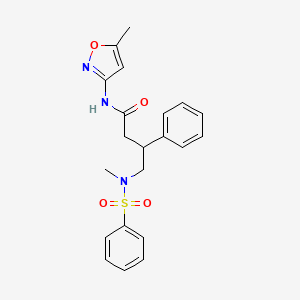![molecular formula C24H22BrNO5S B4302183 2-(4-bromophenyl)-2-oxoethyl 3-phenyl-4-[(phenylsulfonyl)amino]butanoate](/img/structure/B4302183.png)
2-(4-bromophenyl)-2-oxoethyl 3-phenyl-4-[(phenylsulfonyl)amino]butanoate
Overview
Description
2-(4-bromophenyl)-2-oxoethyl 3-phenyl-4-[(phenylsulfonyl)amino]butanoate is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
The synthesis of 2-(4-bromophenyl)-2-oxoethyl 3-phenyl-4-[(phenylsulfonyl)amino]butanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 4-bromophenyl group: This can be achieved through bromination of a phenyl ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Introduction of the oxoethyl group: This step involves the formation of an ester or ketone linkage, often through acylation reactions using reagents like acetic anhydride or acetyl chloride.
Formation of the phenylsulfonylamino group: This can be synthesized by reacting a phenylsulfonyl chloride with an amine, typically under basic conditions.
Coupling of the intermediates: The final step involves coupling the synthesized intermediates to form the target compound, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial production methods would scale up these reactions, optimizing for yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
2-(4-bromophenyl)-2-oxoethyl 3-phenyl-4-[(phenylsulfonyl)amino]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce ketone or ester groups to alcohols.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
2-(4-bromophenyl)-2-oxoethyl 3-phenyl-4-[(phenylsulfonyl)amino]butanoate has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used in studies investigating enzyme inhibition, protein binding, and other biochemical interactions.
Materials Science: The compound’s unique functional groups may be useful in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.
Antimicrobial Agents:
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 3-phenyl-4-[(phenylsulfonyl)amino]butanoate would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The phenylsulfonylamino group could interact with active sites on proteins, while the bromophenyl and oxoethyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include:
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine: This compound shares the phenylsulfonyl group and has shown potential as an antimicrobial agent.
4H-1,3-oxazol-5-ones: These compounds also contain a phenylsulfonyl group and are used in drug design and materials science.
2-acylamino ketones: These compounds have similar structural features and are studied for their biological activities.
2-(4-bromophenyl)-2-oxoethyl 3-phenyl-4-[(phenylsulfonyl)amino]butanoate stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 4-(benzenesulfonamido)-3-phenylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22BrNO5S/c25-21-13-11-19(12-14-21)23(27)17-31-24(28)15-20(18-7-3-1-4-8-18)16-26-32(29,30)22-9-5-2-6-10-22/h1-14,20,26H,15-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEKRGJQWMNDGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)OCC(=O)C2=CC=C(C=C2)Br)CNS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22BrNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-[(4-chloro-2-nitrobenzoyl)amino]-3-(2-chlorophenyl)propanoate](/img/structure/B4302103.png)
![ETHYL 3-(4-METHYLPHENYL)-3-[(THIOPHEN-2-YL)FORMAMIDO]PROPANOATE](/img/structure/B4302121.png)
![ethyl 3-(4-methylphenyl)-3-[(3-nitrobenzoyl)amino]propanoate](/img/structure/B4302122.png)
![(2-CHLOROPHENYL)METHYL 3-{2-[(2-CHLOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}BENZOATE](/img/structure/B4302128.png)

![ethyl 1-benzyl-6-bromo-5-hydroxy-2-[(2-methylpiperidin-1-yl)methyl]-1H-indole-3-carboxylate](/img/structure/B4302143.png)
![N-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-N-[3-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL)PROPYL]-N-METHYLAMINE](/img/structure/B4302153.png)
![3-(4-Methoxyphenyl)-3-({[2-(propan-2-yl)phenoxy]acetyl}amino)propanoic acid](/img/structure/B4302158.png)
![N-CYCLOHEXYL-N-(3-{[(3,4-DIMETHYLANILINO)CARBOTHIOYL]AMINO}PROPYL)-N'-(3,4-DIMETHYLPHENYL)THIOUREA](/img/structure/B4302165.png)
![8-chloro-2-phenyl-4H-[1]benzofuro[3,2-d][1,3]oxazin-4-one](/img/structure/B4302167.png)
![N-(2-cyano-4,5-diethoxyphenyl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-methoxybenzamide](/img/structure/B4302169.png)
![N-{5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-[methyl(phenylsulfonyl)amino]-3-phenylbutanamide](/img/structure/B4302176.png)


